N,N'-bis{2-chloro-4-[(phenylcarbonyl)amino]phenyl}benzene-1,4-dicarboxamide
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Overview
Description
N1,N4-BIS(4-BENZAMIDO-2-CHLOROPHENYL)BENZENE-1,4-DICARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes benzamido and chlorophenyl groups attached to a benzene-1,4-dicarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N4-BIS(4-BENZAMIDO-2-CHLOROPHENYL)BENZENE-1,4-DICARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzamido Intermediate: The initial step involves the reaction of 4-chloroaniline with benzoyl chloride to form 4-benzamido-2-chlorophenyl intermediate.
Coupling Reaction: The intermediate is then coupled with terephthaloyl chloride under controlled conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Advanced purification techniques like recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: N1,N4-BIS(4-BENZAMIDO-2-CHLOROPHENYL)BENZENE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products with altered functional groups.
Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted benzamido compounds.
Scientific Research Applications
N1,N4-BIS(4-BENZAMIDO-2-CHLOROPHENYL)BENZENE-1,4-DICARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1,N4-BIS(4-BENZAMIDO-2-CHLOROPHENYL)BENZENE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
N1,N4-BIS(4-BENZAMIDO-2-CHLOROPHENYL)BENZENE-1,4-DICARBOXAMIDE can be compared with other similar compounds, such as:
N1,N4-BIS(4-AMINO-2-CHLOROPHENYL)BENZENE-1,4-DICARBOXAMIDE: Similar structure but with amino groups instead of benzamido groups.
N1,N4-BIS(4-BENZAMIDO-2-METHOXYPHENYL)BENZENE-1,4-DICARBOXAMIDE: Similar structure but with methoxy groups instead of chloro groups.
The uniqueness of N1,N4-BIS(4-BENZAMIDO-2-CHLOROPHENYL)BENZENE-1,4-DICARBOXAMIDE lies in its specific combination of benzamido and chlorophenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C34H24Cl2N4O4 |
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Molecular Weight |
623.5 g/mol |
IUPAC Name |
1-N,4-N-bis(4-benzamido-2-chlorophenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C34H24Cl2N4O4/c35-27-19-25(37-31(41)21-7-3-1-4-8-21)15-17-29(27)39-33(43)23-11-13-24(14-12-23)34(44)40-30-18-16-26(20-28(30)36)38-32(42)22-9-5-2-6-10-22/h1-20H,(H,37,41)(H,38,42)(H,39,43)(H,40,44) |
InChI Key |
DDCPIGOLIOPZJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)NC(=O)C5=CC=CC=C5)Cl)Cl |
Origin of Product |
United States |
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